2,6-Dichloropyridine-3-sulfonyl chloride
Overview
Description
The compound "2,6-Dichloropyridine-3-sulfonyl chloride" is a chemical of interest in various synthetic organic chemistry applications. While the provided papers do not directly discuss this compound, they do provide insights into related pyridine sulfonyl chlorides and their reactivity, which can be extrapolated to understand the properties and potential reactions of 2,6-Dichloropyridine-3-sulfonyl chloride.
Synthesis Analysis
The synthesis of related compounds involves the functionalization of pyridine derivatives. For instance, sulfonic acid-functionalized pyridinium chloride ionic liquids have been synthesized and characterized, indicating that similar methodologies could potentially be applied to synthesize 2,6-Dichloropyridine-3-sulfonyl chloride . Additionally, oxidative chlorination has been used to synthesize 3-cyanopyridine-2-sulfonyl chlorides, which suggests that chlorination is a viable step in the synthesis of chlorinated pyridine sulfonyl chlorides .
Molecular Structure Analysis
X-ray crystallography has been used to determine the structure of a tris-sulfonyl derivative of a related pyridine compound, which implies that similar structural analysis techniques could be employed to elucidate the molecular structure of 2,6-Dichloropyridine-3-sulfonyl chloride . The molecular structure of pyridine-based ligands and their metal complexes has also been described, providing a precedent for the coordination chemistry of pyridine derivatives .
Chemical Reactions Analysis
The reactivity of pyridine sulfonyl chlorides includes their ability to form various derivatives through reactions with different nucleophiles. For example, N-substituted sulfonylamides have been synthesized from 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride . Similarly, 2,6-Dichloropyridine-3-sulfonyl chloride could react with amines to form sulfonylamides or undergo other nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as FT-IR, NMR, MS, and thermogravimetric analysis . These methods could be applied to 2,6-Dichloropyridine-3-sulfonyl chloride to determine its stability, functional groups, and thermal properties. The behavior of pyridine sulfonyl chlorides under different conditions, such as solvent-free reactions, has been explored, indicating that 2,6-Dichloropyridine-3-sulfonyl chloride may also be reactive in such environments .
Scientific Research Applications
Synthesis and Reactivity
2,6-Dichloropyridine-3-sulfonyl chloride is utilized in various synthetic pathways. It is involved in the synthesis of derivatives like 2,6-diamino-4-methyl-3-pyridinecarbonitrile and its tris-sulfonyl derivative, as evidenced by X-ray analysis (Katritzky et al., 1995). Similarly, its role in synthesizing novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives and their sulfonylated and acylated products has been explored, with structural elucidation through spectroscopic methods and X-ray diffraction analysis (Shen et al., 2014).
Polymer Synthesis
This compound has applications in polymer synthesis. For instance, it has been used in preparing soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit desirable physical properties like high thermal stability and transparency, making them valuable in various industries (Liu et al., 2013).
Chemical Reactions and Modifications
2,6-Dichloropyridine-3-sulfonyl chloride is also involved in competitive nucleophilic substitution reactions, as seen in the synthesis of di(methylsulfonyl)- and nitro derivatives of polychloropyridines. These reactions have potential applications in medicinal chemistry and pesticide development (Moshchitskii et al., 1975).
Catalysis and Synthesis of Heterocycles
The compound finds use in catalytic processes as well. For instance, it has been applied in ruthenium-catalyzed remote C-H Sulfonylation of N-Aryl-2-aminopyridines, a process important in synthesizing sulfonylated phenols and heterocycles (Ramesh & Jeganmohan, 2017).
Solid-Phase Synthesis
It plays a role in solid-phase synthesis as well, such as in the synthesis of 3,5-Disubstituted 1,3-Oxazolidin-2-ones. This method demonstrates the versatility of 2,6-Dichloropyridine-3-sulfonyl chloride in facilitating the synthesis of compounds with potential pharmaceutical applications (Holte et al., 1998).
Safety And Hazards
properties
IUPAC Name |
2,6-dichloropyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZHXCDELJNNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598532 | |
Record name | 2,6-Dichloropyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyridine-3-sulfonyl chloride | |
CAS RN |
239810-43-6 | |
Record name | 2,6-Dichloropyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloropyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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